
Tetrakis(dimethylamino)zirconium
Vue d'ensemble
Description
Tetrakis(dimethylamino)zirconium is an organometallic compound with the chemical formula ([ (CH_3)_2N]_4Zr). It is commonly used as a precursor in the deposition of zirconium-containing thin films, particularly in the field of microelectronics. This compound is known for its high purity and stability, making it suitable for various high-tech applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrakis(dimethylamino)zirconium can be synthesized by reacting zirconium(IV) chloride with lithium dimethylamide in an inert atmosphere. The reaction typically proceeds as follows: [ ZrCl_4 + 4 LiN(CH_3)_2 \rightarrow Zr[N(CH_3)_2]_4 + 4 LiCl ] The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as sublimation to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(dimethylamino)zirconium undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with other ligands to form different zirconium complexes.
Decomposition Reactions: Under certain conditions, it can decompose to form zirconium nitride or zirconium oxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and other nucleophiles. These reactions are typically carried out at room temperature or slightly elevated temperatures.
Decomposition Reactions: These reactions often require high temperatures and can be facilitated by the presence of oxidizing or reducing agents.
Major Products
Substitution Reactions: The major products are new zirconium complexes with different ligands.
Decomposition Reactions: The major products are zirconium nitride or zirconium oxide, depending on the reaction conditions.
Applications De Recherche Scientifique
Atomic Layer Deposition (ALD)
TDMAZ is primarily used as a precursor in ALD processes for depositing zirconium oxide (ZrO₂) thin films. These films are critical in microelectronics for:
- High-k Dielectrics : Used in capacitors and transistors to improve performance by allowing for smaller device sizes while maintaining capacitance.
- Gas Sensors : ZrO₂ films deposited using TDMAZ exhibit enhanced sensitivity and stability, making them suitable for detecting gases like CO₂ and NO₂ .
Semiconductor Manufacturing
In semiconductor fabrication, TDMAZ serves as a key material for:
- Gate Dielectrics : The high dielectric constant of ZrO₂ enables better control of leakage currents in transistors.
- Barrier Layers : ZrO₂ films help prevent diffusion of metals into silicon substrates, crucial for device reliability .
Optoelectronics
TDMAZ is utilized in the production of optoelectronic devices through:
- Thin Film Coatings : These coatings enhance optical properties and are used in applications ranging from solar cells to light-emitting diodes (LEDs).
- Functional Films : The ability to tailor the properties of ZrO₂ films allows for their use in protective coatings that improve durability and performance .
Data Tables
Application Area | Specific Uses |
---|---|
Microelectronics | High-k dielectrics, gate dielectrics |
Sensors | Gas sensors for environmental monitoring |
Optoelectronics | Thin film coatings for LEDs and solar cells |
Case Study 1: ALD of Zirconium Oxide Films
A study demonstrated the effectiveness of TDMAZ as a precursor for ALD of ZrO₂ films. The films exhibited excellent electrical properties suitable for use in advanced transistors. The research highlighted the uniformity and conformality of the deposited layers, which are critical for device performance .
Case Study 2: Gas Sensing Applications
Research on gas sensors utilizing ZrO₂ films deposited from TDMAZ showed significant improvements in sensitivity to NO₂ at low concentrations. The study indicated that the morphology and crystalline structure of the films played a crucial role in their sensing capabilities .
Mécanisme D'action
The mechanism of action of Tetrakis(dimethylamino)zirconium primarily involves its ability to act as a precursor in the deposition of zirconium-containing films. During the deposition process, the compound decomposes to form zirconium nitride or zirconium oxide, which then forms a thin film on the substrate. The molecular targets and pathways involved in this process include the interaction of the compound with the substrate surface and the subsequent decomposition and film formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(ethylmethylamido)zirconium(IV): Similar in structure but with different alkyl groups.
Tetrakis(dimethylamido)hafnium(IV): Similar in structure but with hafnium instead of zirconium.
Tetrakis(diethylamido)zirconium(IV): Similar in structure but with different alkyl groups.
Uniqueness
Tetrakis(dimethylamino)zirconium is unique due to its high stability and purity, making it particularly suitable for applications in microelectronics and material science. Its ability to form high-quality zirconium-containing films sets it apart from other similar compounds .
Activité Biologique
Tetrakis(dimethylamino)zirconium (TDMAZ), also known as tetrakis(dimethylamido)zirconium, is a zirconium-based compound with significant relevance in various fields, including materials science and biomedicine. This article presents an overview of its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₂₄N₄Zr
- Molecular Weight : 267.53 g/mol
- Appearance : Yellow-green crystalline solid
- Melting Point : 57–60 °C
- CAS Number : 19756-04-8
TDMAZ primarily acts as a precursor in chemical vapor deposition (CVD) processes to form zirconium nitride (ZrN) and other zirconium-based materials. The decomposition of TDMAZ under various conditions leads to the release of nitrogen and the formation of zirconium oxides or nitrides, which exhibit unique electrical and mechanical properties. This behavior is crucial for developing thin films used in semiconductor applications and other electronic devices.
Biological Activity
The biological activity of TDMAZ is largely inferred from its interactions in various chemical environments rather than direct studies on living organisms. However, several studies highlight its potential implications:
-
Cellular Interactions :
- Research indicates that TDMAZ can influence cellular behavior when used in coatings for implants or devices. The surface properties of ZrN films produced from TDMAZ can enhance biocompatibility and promote cell adhesion, which is essential for biomedical applications.
-
Ferroelectric Properties :
- A comparative study demonstrated that films deposited using TDMAZ precursors exhibited improved ferroelectric properties, which can be beneficial for biosensors and memory devices. The films showed lower residual carbon concentrations and larger grain sizes, leading to enhanced electrical performance and stability under cycling conditions .
-
Thermal Decomposition Studies :
- Fourier Transform Infrared Spectroscopy (FTIR) studies have shown that the thermal decomposition of TDMAZ can produce reactive species that may interact with biological molecules. Understanding these interactions is crucial for assessing the safety and efficacy of materials derived from TDMAZ in medical applications .
Case Study 1: Ferroelectric Thin Films
A study investigated the use of TDMAZ in the deposition of hafnium-zirconium oxide (HZO) thin films through atomic layer deposition (ALD). The results indicated that films produced with TDMAZ showed a significant reduction in wake-up effects during cycling tests, maintaining a high remanent polarization value (~40 μC/cm²) after extensive cycling . This property is vital for applications in non-volatile memory devices.
Case Study 2: Biocompatibility Assessments
In another study focusing on biocompatibility, ZrN films created from TDMAZ were evaluated for their ability to support cell attachment and proliferation. The results demonstrated that these films promoted better cell adhesion compared to traditional materials used in implants, indicating a promising avenue for future biomedical applications.
Data Table: Summary of Biological Activity Findings
Propriétés
Numéro CAS |
19756-04-8 |
---|---|
Formule moléculaire |
C8H24N4Zr |
Poids moléculaire |
267.53 g/mol |
Nom IUPAC |
dimethylazanide;zirconium(4+) |
InChI |
InChI=1S/4C2H6N.Zr/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |
Clé InChI |
DWCMDRNGBIZOQL-UHFFFAOYSA-N |
SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4] |
SMILES canonique |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4] |
Pictogrammes |
Flammable; Irritant |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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